molecular formula C7H18OSi B14716499 2-Methyl-1-(trimethylsilyl)propan-2-ol CAS No. 18387-31-0

2-Methyl-1-(trimethylsilyl)propan-2-ol

Cat. No.: B14716499
CAS No.: 18387-31-0
M. Wt: 146.30 g/mol
InChI Key: IFUFWUNHYSMZAS-UHFFFAOYSA-N
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Description

2-Methyl-1-(trimethylsilyl)propan-2-ol is an organic compound with the molecular formula C7H16OSi. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound contains a trimethylsilyl group, which is known for its ability to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(trimethylsilyl)propan-2-ol can be synthesized through various methods. One common method involves the cobalt-catalyzed coupling of a protected vinyl halide with trimethylsilylmethylmagnesium chloride. This method shows excellent functional group tolerance and provides the desired product in good overall yield .

Industrial Production Methods

Industrial production of this compound typically involves the use of organometallic reagents and catalysts to ensure high yield and purity. The process is designed to be operationally simple and cost-effective, avoiding the use of highly concentrated organolithium reagents and complex reaction protocols .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trimethylsilyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of alcohols.

Scientific Research Applications

2-Methyl-1-(trimethylsilyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-(trimethylsilyl)propan-2-ol exerts its effects involves the protection of hydroxyl groups through the formation of a stable trimethylsilyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-ol:

    2-Methyl-2-propanol:

Uniqueness

2-Methyl-1-(trimethylsilyl)propan-2-ol is unique due to the presence of the trimethylsilyl group, which provides distinct protective properties in chemical reactions. This makes it particularly valuable in organic synthesis where selective protection of hydroxyl groups is required.

Properties

CAS No.

18387-31-0

Molecular Formula

C7H18OSi

Molecular Weight

146.30 g/mol

IUPAC Name

2-methyl-1-trimethylsilylpropan-2-ol

InChI

InChI=1S/C7H18OSi/c1-7(2,8)6-9(3,4)5/h8H,6H2,1-5H3

InChI Key

IFUFWUNHYSMZAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Si](C)(C)C)O

Origin of Product

United States

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